molecular formula C25H22N4O5 B11046059 1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbamoyl]-3-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-3-ium-5-olate

1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbamoyl]-3-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11046059
M. Wt: 458.5 g/mol
InChI Key: YNPCANRCRYEVTO-UHFFFAOYSA-N
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Description

5-[(4-methoxyanilino)carbonyl]-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-3H-1,2,3-triazol-1-ium-4-olate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyanilino)carbonyl]-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-3H-1,2,3-triazol-1-ium-4-olate typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and binding affinities due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyanilino)carbonyl]-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-3H-1,2,3-triazol-1-ium-4-olate involves its interaction with specific molecular targets. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, allowing it to bind to proteins and enzymes. The methoxy and carbonyl groups can further enhance binding through additional hydrogen bonds and dipole interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 5-[(4-methoxyanilino)carbonyl]-3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-3H-1,2,3-triazol-1-ium-4-olate stands out due to its triazole ring, which provides unique reactivity and binding properties. The combination of methoxy, carbonyl, and phenyl groups further enhances its versatility in various applications.

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

N,1-bis(4-methoxyphenyl)-5-oxo-3-phenacyl-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C25H22N4O5/c1-33-20-12-8-18(9-13-20)26-24(31)23-25(32)29(19-10-14-21(34-2)15-11-19)27-28(23)16-22(30)17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H-,26,27,31,32)

InChI Key

YNPCANRCRYEVTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=[N+](NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)C4=CC=CC=C4)[O-]

Origin of Product

United States

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